4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

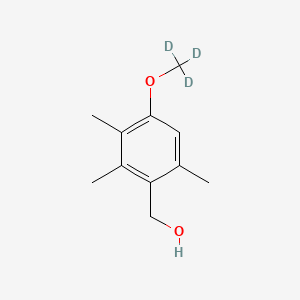

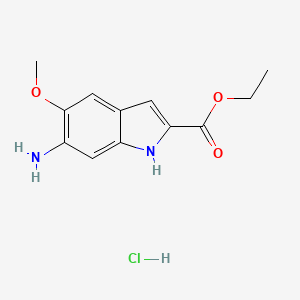

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 , also known by its chemical formula C11H13D3O2 , is a stable isotope-labeled compound. It is used primarily in proteomics research and related studies. The deuterium substitution in this compound provides a unique labeling pattern for tracking and identifying specific molecules in biological systems .

Synthesis Analysis

The synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 involves the incorporation of deuterium atoms into the parent compound. While specific synthetic routes may vary, the deuterium labeling typically occurs during the late stages of synthesis. Researchers use deuterated reagents or precursors to introduce deuterium atoms into the desired position of the molecule. The resulting labeled compound serves as an essential tool for studying metabolic pathways, protein interactions, and drug metabolism .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 consists of a benzene ring with three methyl groups (CH3) and a methoxy group (OCH3) attached. The deuterium atom (D) replaces one of the hydrogen atoms in the benzyl alcohol moiety. The compound’s isotopic labeling ensures that it behaves similarly to the non-labeled version, allowing researchers to track its fate within biological systems .

Chemical Reactions Analysis

As an alcohol derivative, 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 can participate in various chemical reactions typical of alcohols. These reactions include esterification, oxidation to the corresponding aldehyde or carboxylic acid, and nucleophilic substitutions. Researchers often employ these reactions to modify the compound for specific experimental purposes .

将来の方向性

The application of deuterium-labeled compounds like 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 continues to expand. Researchers can explore its use in drug metabolism studies, proteomics, and metabolomics. Future directions may involve investigating its interactions with specific enzymes, transporters, and cellular pathways. Additionally, optimizing synthetic methods for large-scale production and exploring its potential therapeutic applications are areas of interest .

特性

IUPAC Name |

[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5,12H,6H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSYOJIGAZHOLW-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CO)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662085 |

Source

|

| Record name | {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 | |

CAS RN |

1189501-77-6 |

Source

|

| Record name | {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)

![N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine](/img/structure/B562720.png)

![7-Methoxyoctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B562721.png)